N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-1-(1,2-oxazol-5-yl)methanamine
Overview
Description
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-1-(1,2-oxazol-5-yl)methanamine is a complex organic compound that features a combination of imidazole and oxazole rings These heterocyclic structures are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-1-(1,2-oxazol-5-yl)methanamine involves multiple steps, starting with the preparation of the imidazole and oxazole precursors. The key steps include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonylation: The imidazole ring is then sulfonylated using an appropriate sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with amides under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the sulfonylation and coupling steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-1-(1,2-oxazol-5-yl)methanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base such as sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Benzyl-substituted derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the role of imidazole and oxazole derivatives in biological systems.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-1-(1,2-oxazol-5-yl)methanamine involves its interaction with specific molecular targets. The imidazole and oxazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to its target by forming additional hydrogen bonds or electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as clotrimazole and miconazole, which are used as antifungal agents.
Oxazole Derivatives: Compounds like oxaprozin, a nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-1-(1,2-oxazol-5-yl)methanamine is unique due to its combination of imidazole and oxazole rings, along with the presence of a sulfonyl group. This unique structure may confer distinct biological activities and chemical properties compared to other imidazole or oxazole derivatives .
Properties
IUPAC Name |
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-1-(1,2-oxazol-5-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-3-26(23,24)18-19-11-16(13-21(2)14-17-9-10-20-25-17)22(18)12-15-7-5-4-6-8-15/h4-11H,3,12-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPZWXLSUOINBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN(C)CC3=CC=NO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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